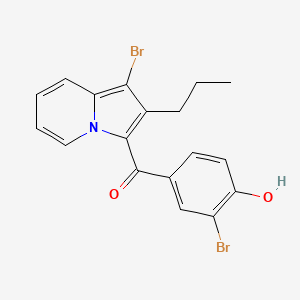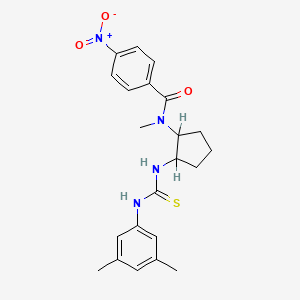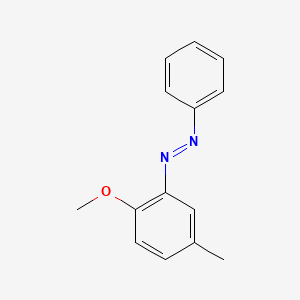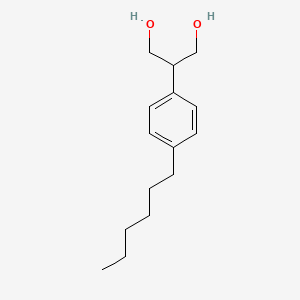
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by having three isoprene units. The molecular formula of this compound is C15H28O2, and it is known for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal with appropriate reagents to introduce the hydroxyl groups at the 1 and 3 positions . The reaction conditions typically involve the use of catalysts and controlled temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield diols or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol include:
- (2E,6E)-Methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trienyl propionate
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- (Nerolidol)
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- (Dehydronerolidol)
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of hydroxyl groups at the 1 and 3 positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various specialized applications .
Properties
CAS No. |
77949-51-0 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-6,10-diene-1,3-diol |
InChI |
InChI=1S/C15H28O2/c1-13(2)7-5-8-14(3)9-6-10-15(4,17)11-12-16/h7,9,16-17H,5-6,8,10-12H2,1-4H3 |
InChI Key |
NKVNMPYLLCKRSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(CCO)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylene]-](/img/structure/B14439254.png)
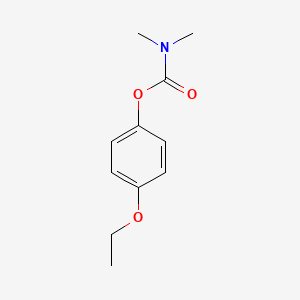
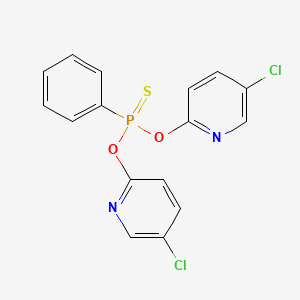

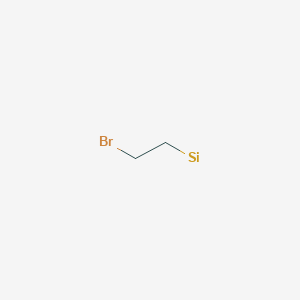
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
